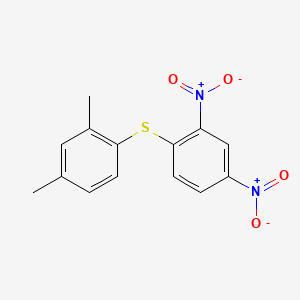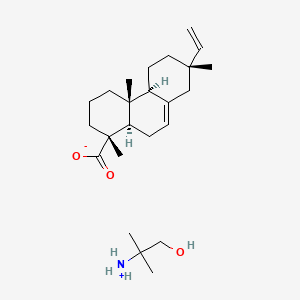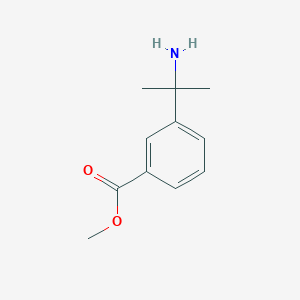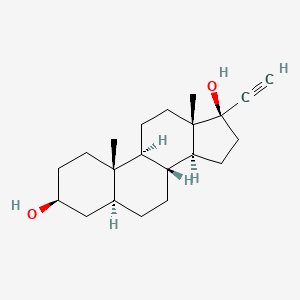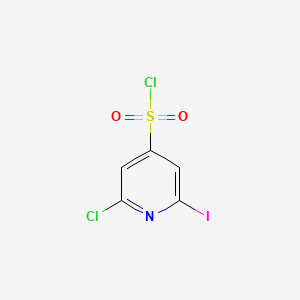
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt (unlabelled)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt is a chemical compound known for its role as a metabolite. It is also referred to as S-(3-Hydroxypropyl)mercapturic Acid. This compound is often used in research settings, particularly in the study of metabolic pathways and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt typically involves the reaction of N-Acetyl-L-cysteine with 3-chloropropanol under basic conditions to form the intermediate N-Acetyl-S-(3-chloropropyl)-L-cysteine. This intermediate is then reacted with dicyclohexylamine to yield the final product .
Industrial Production Methods
it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimization for scale and yield .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could yield a variety of functionalized derivatives .
Scientific Research Applications
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways.
Biology: Employed in the study of biochemical reactions and metabolic processes.
Medicine: Investigated for its potential role in detoxification pathways and as a biomarker for exposure to certain chemicals.
Industry: Utilized in the development of analytical methods for the detection and quantification of metabolites
Mechanism of Action
The mechanism of action of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt involves its role as a metabolite in detoxification pathways. It is formed through the conjugation of 3-hydroxypropyl groups with N-Acetyl-L-cysteine, which is then excreted from the body. This process helps in the detoxification of harmful substances and their removal from the body .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: Another metabolite involved in detoxification pathways.
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine: Similar in structure but with a different alkyl group.
N-Acetyl-S-(4-hydroxybutyl)-L-cysteine: Contains a longer alkyl chain compared to N-Acetyl-S-(3-hydroxypropyl)-L-cysteine
Uniqueness
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt is unique due to its specific structure, which allows it to participate in distinct biochemical reactions and pathways. Its role as a metabolite in detoxification processes makes it particularly valuable in research focused on understanding and mitigating the effects of toxic substances .
Properties
Molecular Formula |
C20H38N2O4S |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(3-hydroxypropylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(11)9-7(8(12)13)5-14-4-2-3-10/h11-13H,1-10H2;7,10H,2-5H2,1H3,(H,9,11)(H,12,13)/t;7-/m.0/s1 |
InChI Key |
IAJLPGZWRSPJLM-ZLTKDMPESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(=O)NC(CSCCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid](/img/structure/B13442056.png)
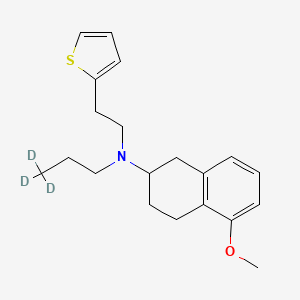
![5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide](/img/structure/B13442077.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B13442079.png)

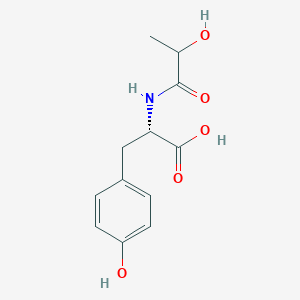

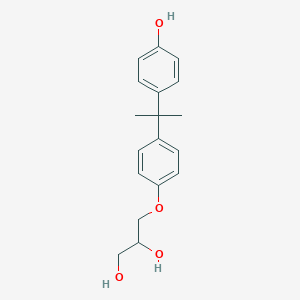
![4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib](/img/structure/B13442107.png)
